Lower Deposition Temperature for High-Hardness SiC Thin Films vs. Traditional CVD Precursors
Diethylmethylsilane (DEMS) functions as a single-source precursor for the deposition of epitaxial cubic silicon carbide (β-SiC) thin films at a temperature of 900 °C [1]. This results in a film with a measured hardness of 32 GPa [1]. In contrast, conventional silicon carbide CVD processes typically require multiple precursors (e.g., silane and hydrocarbons) and elevated substrate temperatures in excess of 1000 °C [1]. The use of DEMS enables a lower-temperature, simpler process.
| Evidence Dimension | Deposition Temperature for Crystalline SiC Film Growth |
|---|---|
| Target Compound Data | 900 °C (using DEMS as a single-source precursor) |
| Comparator Or Baseline | >1000 °C (Conventional multi-precursor CVD process using silane and hydrocarbons) |
| Quantified Difference | Reduction in deposition temperature by >100 °C |
| Conditions | High vacuum metal-organic chemical vapor deposition (MOCVD) on Si(100) substrates. Film hardness measured at 32 GPa. |
Why This Matters
Lower processing temperature reduces thermal stress, lattice defects, and energy consumption, enabling compatibility with a wider range of substrates and post-processing steps for MEMS applications [1].
- [1] Deposition of epitaxial silicon carbide films using high vacuum MOCVD method for MEMS applications. (2004). Thin Solid Films, 447-448, 365-370. https://doi.org/10.1016/S0040-6090(03)02012-1 View Source
